(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one
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Overview
Description
(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, followed by the introduction of the hydroxymethyl group. The naphthalene moiety is then attached through a series of condensation reactions. The final step involves the formation of the thiazolone ring under specific reaction conditions, such as the use of a base catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-throughput screening and advanced analytical techniques ensures the consistency and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the naphthalene moiety or the thiazolone ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield naphthaldehyde derivatives, while reduction can lead to various reduced forms of the thiazolone ring.
Scientific Research Applications
(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(phenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one
- (5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(benzyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one
Uniqueness
Compared to similar compounds, (5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one stands out due to its unique naphthalene moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c23-13-14-5-4-10-22(12-14)20-21-19(24)18(25-20)11-16-8-3-7-15-6-1-2-9-17(15)16/h1-3,6-9,11,14,23H,4-5,10,12-13H2/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUQMIGBWFRPQG-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=O)C(=CC3=CC=CC4=CC=CC=C43)S2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C2=NC(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/S2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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